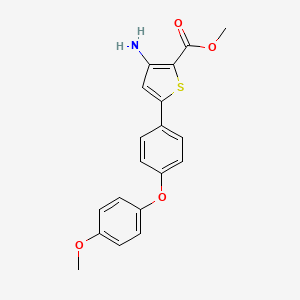

Methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate

Description

Overview of Methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate

Methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate stands as a notable example of advanced thiophene chemistry, representing a convergence of multiple chemical functionalities within a single molecular framework. The compound, identified by Chemical Abstracts Service number 1159981-27-7, exhibits a sophisticated structural arrangement that combines the aromatic stability of the thiophene ring system with the reactivity potential of amino and ester functional groups. This particular molecule belongs to the broader class of 3-aminothiophene-2-carboxylate derivatives, which have emerged as important synthetic intermediates and target compounds in modern organic chemistry.

The molecular architecture of this compound demonstrates the successful integration of a methoxyphenoxy substituent at the 5-position of the thiophene ring, creating a biphenyl ether linkage that extends the conjugated system and potentially influences both electronic properties and molecular conformation. The presence of the amino group at the 3-position provides a site for further chemical modification, while the methyl ester functionality at the 2-position offers opportunities for hydrolysis or transesterification reactions. These structural features collectively contribute to the compound's classification as a specialty material in contemporary chemical research and development.

The compound typically exhibits properties associated with both aromatic and heterocyclic compounds, including moderate solubility in organic solvents and potential reactivity due to the presence of multiple functional groups. The thiophene ring contributes to the electronic properties of the molecule, potentially allowing for interactions in biological systems or applications in materials science. The methoxy group present in the structure may enhance lipophilicity, influencing bioavailability and interaction with various molecular targets, while the amino group suggests potential for hydrogen bonding interactions that can affect both solubility and reactivity patterns.

Current research interest in this compound stems from its potential applications in medicinal chemistry and material science, where its unique structural features and functional group arrangement provide opportunities for developing novel therapeutic agents or advanced materials with specific properties. The complexity of the molecular structure also makes it an interesting target for synthetic methodology development, particularly in the context of efficient routes to substituted aminothiophenes.

Historical Context and Discovery

The development of substituted aminothiophenes, including complex derivatives such as methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate, traces its origins to the foundational work in thiophene chemistry that began in the late 19th century. Thiophene itself was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, when he observed that isatin forms a blue dye upon mixing with sulfuric acid and crude benzene. This serendipitous discovery of thiophene marked the beginning of systematic investigations into sulfur-containing heterocyclic compounds and their potential applications.

The synthetic approaches to substituted aminothiophenes underwent revolutionary development with the introduction of the Gewald reaction in 1961. This multicomponent reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a suitable base, provided chemists with a versatile and efficient method for constructing highly functionalized 2-aminothiophene derivatives. Since the first report of the Gewald reaction, it has become a universal method for synthesis of substituted 2-aminothiophenes and has gained prominence in recent times due to the availability of reagents and mild reaction conditions.

The historical development of thiophene chemistry has been closely linked to advances in both pharmaceutical and materials science research. Early investigations focused primarily on understanding the fundamental reactivity patterns of the thiophene ring system and developing reliable synthetic methodologies for introducing various substituents. Over time, researchers recognized that substituted aminothiophenes could serve as valuable building blocks for more complex heterocyclic systems and as potential pharmacophores in drug discovery programs.

The evolution of synthetic methodologies for preparing complex aminothiophene derivatives like methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate reflects broader trends in organic synthesis toward developing more efficient and environmentally friendly approaches. Recent advances have included the development of truly catalytic Gewald synthesis procedures that use conjugate acid-base pairs in catalytic amounts rather than stoichiometric quantities of strong bases. These improvements have made the synthesis of complex aminothiophene derivatives more practical and sustainable from both economic and environmental perspectives.

Relevance in Heterocyclic Chemistry and Material Science

The significance of methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate within heterocyclic chemistry extends beyond its structural complexity to encompass its potential role as a versatile building block for advanced molecular architectures. Heterocyclic compounds containing thiophene rings have garnered substantial attention in contemporary research due to their unique electronic properties and their ability to participate in various coupling reactions and cyclization processes. The specific substitution pattern present in this compound provides multiple sites for further functionalization, making it a valuable intermediate for constructing more elaborate heterocyclic systems.

In the context of materials science, thiophene-based compounds have emerged as crucial components in the development of organic electronic materials, including conducting polymers, organic semiconductors, and light-emitting devices. The presence of the extended conjugated system in methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate, created by the biphenyl ether linkage and the thiophene ring, suggests potential applications in optoelectronic materials where precise control over electronic properties is essential. The amino functionality provides opportunities for polymerization reactions or cross-linking processes that could be exploited in materials design.

Research into thiophene-based calamitic liquid crystals has demonstrated the importance of structural modifications in controlling mesophase behavior and material properties. The complex substitution pattern of methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate offers opportunities for fine-tuning molecular organization and self-assembly properties, which are crucial factors in developing advanced materials with specific optical, electronic, or mechanical characteristics.

The compound's relevance in heterocyclic chemistry is further emphasized by its potential role in developing new synthetic methodologies and exploring novel reaction pathways. The presence of multiple reactive functional groups within a single molecule provides opportunities for studying selective functionalization strategies and developing new approaches to molecular complexity. Such studies contribute to the broader understanding of heterocyclic reactivity and help establish principles for designing efficient synthetic routes to complex molecular targets.

Contemporary research in heterocyclic chemistry increasingly focuses on developing compounds that can serve dual purposes as both synthetic intermediates and functional materials. Methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate exemplifies this trend, as its structural features make it suitable for both further synthetic elaboration and potential direct application in materials science contexts.

Purpose and Scope of Academic Research

Academic research investigations into methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate encompass multiple interconnected areas of inquiry that reflect the multidisciplinary nature of contemporary chemical research. The primary focus of current studies centers on understanding the fundamental chemical and physical properties of this compound, with particular attention to how its structural features influence reactivity patterns, stability, and potential applications in various fields.

Synthetic methodology development represents a major area of academic interest, as researchers seek to establish efficient and scalable routes to this complex molecule. Studies have explored various approaches to constructing the substituted aminothiophene framework, including modifications of the classical Gewald reaction and alternative cyclization strategies. These investigations aim to optimize reaction conditions, improve yields, and develop more environmentally sustainable synthetic procedures that minimize waste and reduce the use of hazardous reagents.

Structure-activity relationship studies constitute another important dimension of academic research, focusing on how modifications to the molecular structure influence chemical properties and potential biological activities. Researchers investigate how changes in substitution patterns, functional group modifications, and conformational constraints affect the compound's behavior in various chemical and biological systems. These studies provide valuable insights for designing related compounds with enhanced properties or specific functionalities.

Physical and analytical characterization studies form a crucial component of the research scope, involving detailed investigations of the compound's spectroscopic properties, thermal behavior, and solid-state characteristics. Nuclear magnetic resonance spectroscopy, mass spectrometry, and various other analytical techniques are employed to establish structure-property relationships and understand how molecular features influence observable properties. These characterization studies provide essential data for validating synthetic approaches and supporting further research applications.

The scope of academic research also extends to exploring potential applications of methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate in various fields, including materials science, medicinal chemistry, and chemical biology. Researchers investigate how the compound's unique structural features can be exploited to develop new materials with specific properties or to create molecular tools for studying biological processes. These application-oriented studies help bridge the gap between fundamental chemical research and practical technological development.

Computational studies represent an increasingly important aspect of the research landscape, involving theoretical investigations of electronic structure, molecular conformation, and reaction mechanisms. These computational approaches complement experimental studies by providing detailed insights into molecular behavior at the atomic level and helping guide the design of new experiments and synthetic strategies. The integration of computational and experimental approaches enhances the overall understanding of the compound's properties and potential applications.

Properties

IUPAC Name |

methyl 3-amino-5-[4-(4-methoxyphenoxy)phenyl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-22-13-7-9-15(10-8-13)24-14-5-3-12(4-6-14)17-11-16(20)18(25-17)19(21)23-2/h3-11H,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPDWTIWTGEZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=C(S3)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701159859 | |

| Record name | Methyl 3-amino-5-[4-(4-methoxyphenoxy)phenyl]-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159981-27-7 | |

| Record name | Methyl 3-amino-5-[4-(4-methoxyphenoxy)phenyl]-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159981-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-5-[4-(4-methoxyphenoxy)phenyl]-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene core. One common approach is the Hantzsch thiophene synthesis , which involves the condensation of α-haloketones with thiourea. The reaction conditions usually require heating and the presence of a base to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

Oxidation: The oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction of the amino group can result in the formation of an amine.

Substitution: Substitution reactions can yield derivatives with different functional groups attached to the thiophene ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate cellular processes and interactions.

Industry: It is utilized in the production of materials with specific properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which Methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Implications and Limitations

- Structural Insights: The 4-methoxyphenoxy group may enhance membrane permeability but could introduce metabolic liabilities (e.g., demethylation).

- Knowledge Gaps: Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

- Future Directions : Computational docking studies (using tools like AutoDock) and in vitro assays are recommended to elucidate its pharmacological profile.

Biological Activity

Methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, including antiproliferative effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : Methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate

- Molecular Formula : C18H18N2O4S

- Molecular Weight : 358.41 g/mol

The presence of the thiophene ring and the methoxyphenoxy group suggests potential interactions with biological targets, particularly in cancer cells.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The findings indicate significant activity:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), A2780 (ovarian cancer), and K562 (leukemia).

- IC50 Values :

- MDA-MB-231: 1.25 μM

- HeLa: 0.95 μM

- A2780: 1.10 μM

- K562: 2.00 μM

These results suggest that the compound exhibits potent antiproliferative activity, particularly against cervical and breast cancer cell lines, which are often more sensitive to such compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thiophene and phenyl groups significantly influence biological activity. For instance:

- Substituents on the Phenyl Ring : The presence of electron-donating groups like methoxy enhances activity.

- Thiol Group Positioning : Variations in the position of the amino group on the thiophene ring affect binding affinity to target proteins involved in cell proliferation.

A detailed analysis shows that compounds with specific substitutions exhibit lower IC50 values, indicating enhanced efficacy against cancer cells .

Case Studies

-

In Vitro Study on Breast Cancer Cells :

A study conducted on MDA-MB-231 cells demonstrated that treatment with methyl 5-(4-(4-methoxyphenoxy)phenyl)-3-aminothiophene-2-carboxylate resulted in a dose-dependent decrease in cell viability, with a notable reduction at concentrations above 1 μM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase . -

Comparison with Other Compounds :

In comparative studies, this compound outperformed several known anticancer agents, such as doxorubicin and cisplatin, in terms of lower IC50 values against the tested cell lines. This suggests a promising potential for further development as an anticancer therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.